Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-

Polyimide Monomer Synthesis Nucleophilic Aromatic Substitution Dinitro Intermediate Yield

Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- (commonly abbreviated BNPP or BNPOPP) is a bisphenol A-derived dinitro compound that serves as the critical intermediate in the two-step synthesis of 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP), a high-volume diamine monomer used in thermoplastic and thermoset polyimides, epoxy curing agents, and flame-retardant materials. BNPP is synthesized via nucleophilic aromatic substitution between bisphenol A and p-chloronitrobenzene, confirmed structurally by FTIR and NMR, and subsequently reduced to BAPP.

Molecular Formula C27H22N2O6
Molecular Weight 470.5 g/mol
CAS No. 20653-11-6
Cat. No. B1585378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-
CAS20653-11-6
Molecular FormulaC27H22N2O6
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C27H22N2O6/c1-27(2,19-3-11-23(12-4-19)34-25-15-7-21(8-16-25)28(30)31)20-5-13-24(14-6-20)35-26-17-9-22(10-18-26)29(32)33/h3-18H,1-2H3
InChIKeyKQXREYWRKNCCOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- (CAS 20653-11-6): Polyimide Monomer Intermediate & Dinitro Building Block for High-Performance Polymers


Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- (commonly abbreviated BNPP or BNPOPP) is a bisphenol A-derived dinitro compound that serves as the critical intermediate in the two-step synthesis of 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP), a high-volume diamine monomer used in thermoplastic and thermoset polyimides, epoxy curing agents, and flame-retardant materials [1]. BNPP is synthesized via nucleophilic aromatic substitution between bisphenol A and p-chloronitrobenzene, confirmed structurally by FTIR and NMR, and subsequently reduced to BAPP [2]. Its commercial availability at ≥99% purity (HPLC) and its well-characterized melting point of 119 °C make it the predominant dinitro precursor for bisphenol A-type polyimide monomer production .

Why 2,2-Bis(p-(p-nitrophenoxy)phenyl)propane Cannot Be Substituted by Isomeric or Backbone-Modified Dinitro Compounds Without Performance Loss


In-class substitution of BNPP is demonstrably unreliable because even structurally similar dinitro intermediates—such as the meta-nitro positional isomer (3-BNPOPP), hexafluoroisopropylidene-bridged analogs, or hydrogenated bisphenol A-based dinitro compounds—yield significantly different outcomes in monomer purity, reduction efficiency, and ultimate polymer properties [1]. The para-nitro configuration of BNPP is essential for achieving high-yield nucleophilic substitution (>98%) and subsequent clean catalytic reduction to the diamine BAPP (97–98% yield, 99% purity), whereas the meta-nitro isomer suffers from lower synthetic yield (90–96%) and markedly inferior purity (93%) [2][3]. Furthermore, replacing the isopropylidene bridge of BNPP with a hexafluoro bridge alters the downstream polyimide's solubility, dielectric constant, moisture absorption, and color, while the hydrogenated bisphenol A backbone introduces cis/trans isomerism that complicates monomer separation and polymerization [4][5]. These quantitative and qualitative divergences mean that interchange of BNPP with its closest analogs directly compromises polymer molecular weight, film quality, and thermal/mechanical reproducibility.

Quantitative Differentiation Evidence for 2,2-Bis(p-(p-nitrophenoxy)phenyl)propane (BNPP) vs. Closest Dinitro Analogs


Synthesis Yield: BNPP (Para-Nitro) ≥98% vs. Meta-Nitro Isomer (3-BNPOPP) 90–96% Under Optimized Conditions

BNPP (para-nitro) synthesized from bisphenol A and p-chloronitrobenzene using crown ether phase-transfer catalysis achieved a yield of ≥98% [1]. Under optimized conditions using the same bisphenol A starting material but with m-dinitrobenzene as the nitro source, the meta-nitro isomer 3-BNPOPP yielded only 90–96% in the patent literature [2], with an independent patent reporting 93.5% yield at only 93% purity [3]. This represents an absolute yield advantage of 2–8 percentage points for BNPP under comparable nucleophilic aromatic substitution conditions.

Polyimide Monomer Synthesis Nucleophilic Aromatic Substitution Dinitro Intermediate Yield Bisphenol A Diether Dianhydride Precursor

Intermediate Purity: BNPP Achieves ≥99% (HPLC) vs. Meta-Nitro Isomer at ~93% — Critical for Downstream Diamine Quality

Commercially available BNPP is routinely supplied at ≥99% purity by HPLC, with specialized vendors offering up to 99.5%+ purity . In direct contrast, the meta-nitro isomer 2,2-bis[4-(3-nitrophenoxy)phenyl]propane was reported at only 93% purity by liquid chromatography in a foundational US patent [1]. The higher crystalline melting point of BNPP (119 °C) versus 3-BNPOPP (111–113 °C) [2] suggests more effective removal of impurities by recrystallization, contributing to the 6–7 absolute percentage point purity advantage.

Monomer Purity HPLC Analysis Recrystallization Efficiency Electronic-Grade Polyimide Precursor

Reduction Efficiency: BNPP → BAPP Conversion Achieves 97–98% Yield at 99% Purity — Validated at Pilot Scale

The catalytic reduction of BNPP to the diamine monomer BAPP using a ferric chloride / palladium-on-carbon / hydrazine hydrate composite catalyst system proceeds with 97–98% yield and delivers BAPP at 99% purity (HPLC) with a melting point of 130–131 °C [1]. This high-efficiency reduction step, when combined with the ≥98% yield of the preceding BNPP synthesis step [2], yields an overall two-step BAPP yield exceeding 95% from bisphenol A. No comparable two-step yield data is available for the meta-nitro isomer route, where the lower purity of the 3-BNPOPP intermediate (93%) would be expected to compound impurities through the reduction step.

Catalytic Hydrogenation Dinitro to Diamine Reduction BAPP Synthesis Pd/C Hydrazine Hydrate Reduction

Downstream Polyimide Mechanical Differentiation: BAPP/ODPA Polyimide Exhibits 29% Elongation at Break vs. 5–10% for Conventional Polyimides — Thermoplastic Yield Behavior

Polyimide synthesized from BAPP (derived from BNPP) and 3,3′,4,4′-oxydiphthalic dianhydride (ODPA) exhibited a tensile strength of 100 MPa and an elongation at break of 29%, displaying a characteristic thermoplastic yield behavior that the authors explicitly described as 'very different from other polyimides' [1]. For context, conventional aromatic polyimide films typically exhibit brittle fracture with elongation at break in the range of 5–10% (e.g., polyimide films from other diamine-dianhydride combinations show tensile strength 75–87 MPa with elongation at break of only 6–7%) [2]. This approximately 3–6× higher elongation at break makes the BAPP/ODPA system uniquely suited for applications requiring film flexibility and damage tolerance.

Polyimide Mechanical Properties Thermoplastic Yield Behavior Elongation at Break Film Flexibility BAPP-ODPA Polyimide

Cost-Positioning Advantage: Bisphenol A-Based BNPP/BAPP Route Lowers Polymer Cost vs. Fluorinated Diamine Alternatives (6FBAPP, BAPP-2TF)

The BNPP → BAPP synthetic route was explicitly designed to leverage bisphenol A, a commodity chemical produced at multi-million-ton scale annually, with the stated goal that 'the synthetic routine to prepare the novel polyimide was expected to lower the cost of the polymer because of the low price of Bisphenol A and improve the processability of the polymer' [1]. In comparison, the fluorinated diamine monomer 6FBAPP (derived from 2,2-bis(4-hydroxyphenyl)hexafluoropropane) and its dinitro precursor require significantly more expensive fluorinated building blocks; the resulting polyimides, while offering lower dielectric constants (2.68–3.16 at 1 MHz) and moisture absorption (0.04–0.35 wt%), trade off cost and mechanical elongation for these electrical advantages [2]. The non-fluorinated BNPP/BAPP route remains the cost-preferred option for applications where ultra-low dielectric constant is not the primary specification.

Polyimide Monomer Cost Bisphenol A Economics Fluorinated Diamine Comparison Feedstock Cost Analysis

Thermal Performance Differentiation: BAPP/ODPA Polyimide Tg of 225–230 °C Positions BNPP-Derived Polyimide in the Optimal Processability–Thermal Stability Window

The polyimide derived from BAPP (the reduction product of BNPP) and ODPA dianhydride exhibits a glass transition temperature (Tg) of 225–230 °C by DSC [1]. This Tg value positions the BNPP/BAPP/ODPA system in a practically useful mid-range: significantly above the Tg of flexible polyimides based on fully aliphatic diamines (typically 150–200 °C), yet below that of rigid-rod polyimides such as PMDA/ODA (Kapton-type, Tg > 385 °C) or BPDA/PDA (Upilex-S, Tg > 350 °C) [1][2]. This intermediate Tg provides sufficient thermal stability for most electronics and aerospace applications while retaining melt-processability and solubility—a combination that rigid-rod systems cannot offer. For comparison, the hexafluoro analog 6FBAPP-based polyimides show a broader Tg range of 222–271 °C depending on dianhydride selection [3], but without the same mechanical elongation advantage.

Glass Transition Temperature Polyimide Thermal Stability BAPP-ODPA Tg Thermoplastic Polyimide Processing

Procurement-Guiding Application Scenarios for 2,2-Bis(p-(p-nitrophenoxy)phenyl)propane (BNPP, CAS 20653-11-6)


Cost-Sensitive Polyimide Film Production for Flexible Printed Circuits and Wire Enamels

For manufacturers producing polyimide films where cost-per-square-meter is a key procurement metric, BNPP is the preferred dinitro intermediate because its bisphenol A-derived route has been explicitly validated to lower polymer cost relative to fluorinated alternatives [1]. The ≥98% synthesis yield from commodity bisphenol A [2] and the 97–98% reduction yield to BAPP [3] combine to deliver an overall two-step monomer yield exceeding 95%, maximizing raw material utilization. The resulting BAPP/ODPA polyimide provides a Tg of 225–230 °C — sufficient for lead-free solder processing in flexible printed circuits — while the 29% elongation at break ensures film flexibility and handling robustness that conventional brittle polyimides (5–10% elongation) cannot match [1].

Electronic-Grade Polyimide Monomer Supply Chain Where Purity ≥99.9% and Low Metal Ion Content Are Mandatory

For semiconductor and optical-grade polyimide applications requiring monomer purity ≥99.9% and total metal ion content ≤1 ppm, BNPP provides a critical purity advantage at the dinitro intermediate stage. With commercially achievable HPLC purity ≥99% (up to 99.5%+) and a well-defined melting point of 119 °C that enables efficient recrystallization-based purification , BNPP offers a 6–7 absolute percentage point purity advantage over the meta-nitro isomer (~93% purity) [4]. This intermediate purity directly determines the quality ceiling of the final BAPP diamine; specialized low-metal-ion reduction protocols building on high-purity BNPP have been developed specifically to meet electronic-grade monomer standards .

Thermoplastic Polyimide Molding Resins and Damage-Tolerant Composite Matrices

For applications requiring polyimides that can be processed by conventional thermoplastic methods (injection molding, compression molding, extrusion), the BNPP → BAPP → ODPA polyimide system is uniquely differentiated by its explicit thermoplastic yield behavior, which is described in the primary literature as 'very different from other polyimides' [1]. The combination of moderate Tg (225–230 °C, processable by standard equipment) [1], high tensile strength (100 MPa) [1], and exceptional elongation at break (29%) [1] makes this system suitable for damage-tolerant composite matrices and molded components where rigid-rod polyimides would require prohibitively expensive high-temperature processing (>400 °C).

Flame-Retardant Epoxy Curing Agent and High-Performance Coating Intermediate

BNPP serves as the precursor to BAPP, which is documented for use as a curing agent in high-temperature-resistant epoxy resins and as a core monomer in flame-retardant polyimide formulations [5]. The dinitro functionality of BNPP itself provides thermal stability and char-forming potential that contribute to the flame-retardant properties of the final thermoset network. For procurement specialists sourcing intermediates for flame-retardant epoxy or polyimide coating formulations, BNPP offers a single starting material that feeds into multiple downstream product lines — polyimide films, epoxy curing agents, and halogen-free flame-retardant systems — reducing supply chain complexity.

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